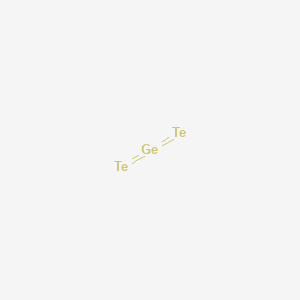
1-Chlorocycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocycloheptene is an organic compound that belongs to the class of cycloalkenes. It consists of a seven-membered ring with a double bond and a chlorine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorocycloheptene can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of cycloheptene, 1-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorocycloheptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in cycloheptene, 1-chloro- can participate in addition reactions with reagents like hydrogen (H₂), halogens (X₂), and hydrogen halides (HX).
Elimination Reactions: Under basic conditions, cycloheptene, 1-chloro- can undergo elimination to form cycloheptadiene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H₂) with a palladium (Pd) catalyst for hydrogenation, bromine (Br₂) in carbon tetrachloride (CCl₄) for halogenation.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Cycloheptanol, cycloheptylamine.
Addition: Cycloheptane, 1,2-dichlorocycloheptane.
Elimination: Cycloheptadiene.
Aplicaciones Científicas De Investigación
1-Chlorocycloheptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not a common pharmaceutical agent, its derivatives are explored for potential medicinal properties.
Industry: It is used in the production of specialty chemicals and polymers, contributing to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of cycloheptene, 1-chloro- involves its reactivity with various reagents. The chlorine atom and the double bond play crucial roles in its chemical behavior. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
Comparación Con Compuestos Similares
1-Chlorocycloheptene can be compared with other similar compounds such as:
Cyclohexene, 1-chloro-: A six-membered ring with similar reactivity but different ring strain and stability.
Cyclooctene, 1-chloro-: An eight-membered ring with lower ring strain and different reactivity patterns.
Cycloheptane, 1-chloro-: A saturated seven-membered ring with different chemical properties due to the absence of a double bond.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts specific ring strain and reactivity. The presence of both a double bond and a chlorine atom allows for diverse chemical transformations, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
13294-30-9 |
|---|---|
Fórmula molecular |
C7H11Cl |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-chlorocycloheptene |
InChI |
InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
Clave InChI |
WCEXMFVIUDRXKR-UHFFFAOYSA-N |
SMILES |
C1CCC=C(CC1)Cl |
SMILES canónico |
C1CCC=C(CC1)Cl |
Sinónimos |
1-Chloro-1-cycloheptene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)






![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)


